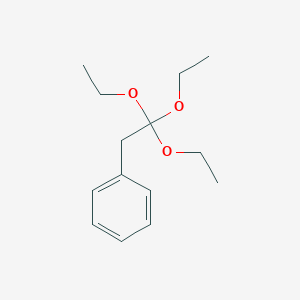
(2,2,2-Triethoxyethyl)benzene
Übersicht
Beschreibung
(2,2,2-Triethoxyethyl)benzene is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity Studies
Research has explored the metabolism and toxicity of benzene, a component related to (2,2,2-Triethoxyethyl)benzene. Benzene is a widely used industrial chemical and an environmental pollutant. It is a genotoxin and carcinogen, causing aplastic anemia, leukemia in humans, and various tumors in rodents. Bioactivation of benzene is essential for its toxicity, involving conversion to phenol, hydroquinone, and catechol. These metabolites are believed to exert hematological effects on the bone marrow stromal microenvironment, impacting hemopoiesis (Kalf, 1987).
Oxidative Damage and Insulin Secretion
A study on the effect of benzene on rat pancreatic islets indicated that benzene toxicity can lead to oxidative DNA damage, lipid peroxidation, and alterations in insulin secretion and glucokinase activity. This research suggests that pancreatic glucose metabolism is susceptible to benzene toxicity, and oxidative stress may lead to pancreatic functional abnormalities (Bahadar et al., 2015).
Genetic Damage Induction
Benzene and its phenolic metabolites have been shown to produce oxidative DNA damage in HL60 cells in vitro and in the bone marrow in vivo. This damage is proposed to contribute to benzene-induced genotoxicity, myelotoxicity, and leukemia. The study suggests that benzene's conversion to phenolic metabolites and the subsequent production of oxidative DNA damage play a role in its carcinogenic effects (Kolachana et al., 1993).
Hematological Alterations and Cancer Risks
A comparative study on workers exposed to benzene, formaldehyde, and trichloroethylene revealed that benzene exposure is associated with hematotoxicity, including declines in granulocytes and platelets derived from myeloid progenitor cells. This research provides biological insights into the epidemiological evidence linking benzene exposure with myeloid leukemia risk (Bassig et al., 2016).
Triazine Derivatives and Pharmacological Activities
Benzene derivatives like triazines, formed by replacing carbon-hydrogen units in benzene with nitrogen atoms, have shown significant pharmacological activities. Triazine derivatives exhibit a wide spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. This underscores the potential of benzene derivatives in drug development (Verma et al., 2019).
Wirkmechanismus
Target of Action
It is known that benzene derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, the [2 + 2 + 2] mechanisms of trimerization of three ethynes and monosilaethylenes to form benzene were studied by ab initio MO methods .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical pathways, including oxidation processes .
Pharmacokinetics
It is known that benzene derivatives can undergo various metabolic transformations, including oxidation .
Result of Action
Benzene derivatives are known to have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,2,2-Triethoxyethyl)benzene. For instance, the compound’s reactivity can be influenced by temperature and pH . Moreover, it is known that benzene derivatives can harm public health and the environment by destroying ozone in the upper atmosphere .
Eigenschaften
IUPAC Name |
2,2,2-triethoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQMFVSOSLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340258 | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16754-56-6 | |
| Record name | Benzene, (2,2,2-triethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-triethoxyethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of (2,2,2-Triethoxyethyl)benzene in organic synthesis?
A1: this compound is primarily employed as a protecting group for diols in organic synthesis. [] It enables the formation of acetals, which are subsequently used in reactions like the regioselective radical monodeoxygenation of 1,3-diols. [] Furthermore, the compound can act as a radical translocation agent. []
Q2: Can you provide details on the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines utilizing this compound?
A2: Researchers have successfully synthesized a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, some exhibiting significant anticonvulsant activity, using this compound derivatives as a key intermediate. [] The process involves the condensation of this compound derivatives with 2-chloro-3-hydrazinopyrazine. [] This reaction yields 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazines, which are subsequently converted to the desired 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines via reaction with methylamine or ammonia. []
Q3: What are the storage recommendations for this compound?
A3: While not commercially available, this compound is readily prepared in the lab. [] It is generally synthesized and used directly in subsequent reactions without the need for purification. [] Standard laboratory safety precautions should be followed when handling this reagent. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


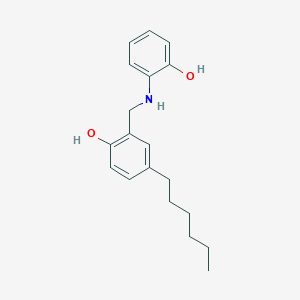


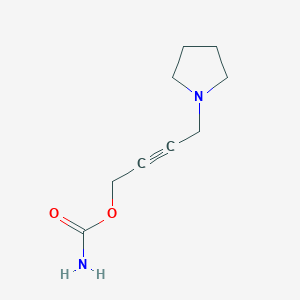

![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
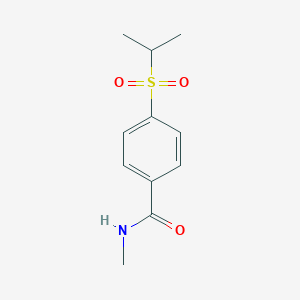
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
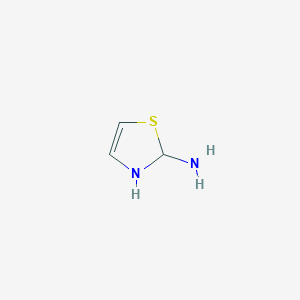

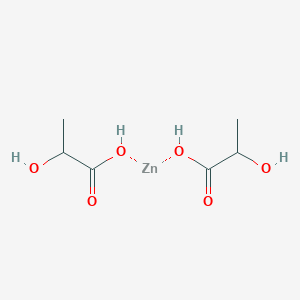

![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)

